molecular formula C₁₇H₂₄N₂O₁₂ B1150444 rac-Nornicotine Bitartrate

rac-Nornicotine Bitartrate

Cat. No.: B1150444
M. Wt: 448.39
Attention: For research use only. Not for human or veterinary use.
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Description

rac-Nornicotine Bitartrate is a racemic mixture of the alkaloid nornicotine, a secondary metabolite of nicotine, combined with tartaric acid to form a stable salt. Nornicotine itself is a structural analog of nicotine, differing by the absence of a methyl group on the pyrrolidine ring. The bitartrate salt enhances solubility and stability, making it suitable for research applications in neuropharmacology and biochemistry.

Properties

Molecular Formula

C₁₇H₂₄N₂O₁₂

Molecular Weight

448.39

Synonyms

2-[3-Pyridyl]pyrrolidine Bitartrate;  (±)-1’-Demethylnicotine Bitartrate;  (±)-3-(2-Pyrrolidinyl)pyridine Bitartrate;  (RS)-Nornicotine Bitartrate;  (±)-Nornicotine Bitartrate;  2-(3-Pyridinyl)pyrrolidine Bitartrate;  3-(Pyrrolidin-2-yl)pyridine Bitartrat

Origin of Product

United States

Comparison with Similar Compounds

Chemical Structure and Salt Formation

  • rac-Nornicotine Bitartrate: Composed of a racemic mixture of (R)- and (S)-nornicotine paired with tartaric acid (C₄H₆O₆). The tartrate anion contributes to improved water solubility compared to freebase nornicotine.
  • Nicotine Bitartrate (CAS 75530-68-6) : Nicotine (C₁₀H₁₄N₂) complexed with tartaric acid. Structurally similar but retains the methyl group on the pyrrolidine ring, enhancing its affinity for nicotinic receptors .
  • Norepinephrine Bitartrate: A catecholamine salt where tartaric acid stabilizes the adrenergic compound. Its structure includes a catechol ring and amine group, enabling α- and β-adrenergic receptor activation .
  • Choline Bitartrate: A choline salt of tartaric acid (C₉H₁₉NO₇), serving as a precursor for acetylcholine synthesis. Unlike rac-nornicotine, it lacks a pyrrolidine ring and primarily supports cholinergic neurotransmission .
Table 1: Structural and Physicochemical Comparison
Compound Molecular Formula Solubility (Water) Key Functional Groups
rac-Nornicotine Bitartrate C₁₀H₁₄N₂·C₄H₆O₆ High Pyrrolidine, pyridine
Nicotine Bitartrate C₁₀H₁₄N₂·C₄H₆O₆ High Pyrrolidine, pyridine, methyl
Norepinephrine Bitartrate C₈H₁₁NO₃·C₄H₆O₆ Moderate-High Catechol, amine
Choline Bitartrate C₅H₁₄NO·C₄H₆O₆ High Quaternary ammonium, hydroxyl

Pharmacological Activity

  • rac-Nornicotine Bitartrate: Acts as a partial agonist at nicotinic acetylcholine receptors (nAChRs), with lower potency than nicotine. Its racemic nature may result in mixed receptor subtype selectivity compared to enantiopure forms .
  • Nicotine Bitartrate : Full agonist at nAChRs, widely used in smoking cessation therapies (e.g., Nicotrol® inhalers). Exhibits higher receptor affinity due to the methyl group .
  • Norepinephrine Bitartrate: Potent α1/β1-adrenergic agonist, used clinically to treat hypotension and shock. Tartrate formulation ensures stability in injectable solutions .
  • Choline Bitartrate: Supports acetylcholine synthesis, enhancing cognitive function. No direct receptor activation but modulates cholinergic pathways .
Table 2: Pharmacological Profile
Compound Primary Receptor Target Clinical/Research Use Potency vs. Parent Compound
rac-Nornicotine Bitartrate nAChRs Neuropharmacological research 30-50% of nicotine
Nicotine Bitartrate nAChRs Smoking cessation, insecticides 100% (reference standard)
Norepinephrine Bitartrate α/β-adrenergic Hypotension, septic shock Equivalent to norepinephrine
Choline Bitartrate Cholinergic pathways Cognitive enhancement N/A (precursor)

Physicochemical and Stability Properties

  • rac-Nornicotine Bitartrate: Tartaric acid improves solubility and reduces volatility. However, the racemic mixture may exhibit lower thermal stability compared to enantiopure salts .
  • Nicotine Bitartrate : Demonstrated superior aerosol stability in inhalation devices compared to nicotine fumarate or salicylate, attributed to tartrate’s low hygroscopicity .
  • Norepinephrine Bitartrate: Tartrate formulation prevents oxidation of the catechol ring, critical for long-term storage in clinical settings .
  • Choline Bitartrate : High solubility and pH buffering capacity make it ideal for oral supplements. Tartaric acid enhances palatability and shelf life .

Q & A

Q. What are the standard protocols for synthesizing rac-Nornicotine Bitartrate and ensuring its chemical purity?

To synthesize rac-Nornicotine Bitartrate, researchers typically start with nornicotine freebase, which is neutralized with tartaric acid to form the bitartrate salt. Key steps include:

  • Purification : Recrystallization in polar solvents (e.g., ethanol/water mixtures) to remove impurities.
  • Characterization : Use HPLC with UV detection (e.g., at 254 nm) to confirm purity (>98%) and NMR spectroscopy to verify structural integrity (e.g., proton integration for enantiomeric ratios).
  • Documentation : Follow journal guidelines for experimental reproducibility, such as detailing solvent ratios, reaction temperatures, and spectral data in supplementary materials .

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